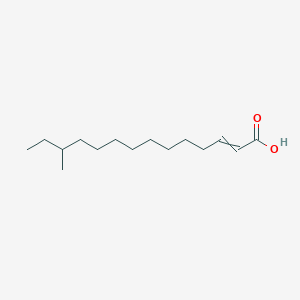
12-Methyltetradec-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Methyltetradec-2-enoic acid is an alpha, beta-unsaturated monocarboxylic acid. It is a derivative of cis-2-tetradecenoic acid, where one of the hydrogens at position 13 has been replaced by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Methyltetradec-2-enoic acid typically involves the introduction of a methyl group at the 13th position of cis-2-tetradecenoic acid. This can be achieved through various organic synthesis techniques, including:
Alkylation Reactions: Using methylating agents to introduce the methyl group.
Catalytic Hydrogenation: To ensure the correct positioning of the double bond and the methyl group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing production costs. Common industrial methods include:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
12-Methyltetradec-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation Products: Ketones and aldehydes.
Reduction Products: Saturated fatty acids.
Substitution Products: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
12-Methyltetradec-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in biological pathways and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 12-Methyltetradec-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence membrane fluidity, and affect signal transduction pathways. Its effects are mediated through its structural properties and its ability to interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
cis-2-Tetradecenoic Acid: The parent compound without the methyl group at position 13.
trans-Tetra-dec-2-enoic Acid: A similar compound with a trans configuration of the double bond.
Uniqueness
12-Methyltetradec-2-enoic acid is unique due to the presence of the methyl group at position 13, which imparts distinct chemical and biological properties. This structural modification can influence the compound’s reactivity, stability, and interaction with biological targets .
Properties
CAS No. |
83566-49-8 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
12-methyltetradec-2-enoic acid |
InChI |
InChI=1S/C15H28O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17/h11,13-14H,3-10,12H2,1-2H3,(H,16,17) |
InChI Key |
NFVGAUSSOLRHTO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCCCCC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















